SL327

Vue d'ensemble

Description

SL 327 est un inhibiteur sélectif de la kinase de la kinase de la protéine kinase activée par le mitogène 1 et de la kinase de la kinase de la protéine kinase activée par le mitogène 2 (MEK1/2). Il est connu pour sa capacité à franchir la barrière hémato-encéphalique et est principalement utilisé dans la recherche scientifique pour étudier la voie de la kinase de la protéine kinase activée par le mitogène/kinase régulée par le signal extracellulaire (MAPK/ERK) .

Méthodes De Préparation

SL 327 peut être synthétisé par une série de réactions chimiques impliquant la formation d’un cyanamide vinylogue. La voie de synthèse implique généralement la réaction de 4-aminophénylthiométhylène avec du 2-(trifluorométhyl)benzèneacétonitrile dans des conditions spécifiques pour produire SL 327

Analyse Des Réactions Chimiques

SL 327 subit diverses réactions chimiques, notamment :

Oxydation : SL 327 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour donner des formes réduites, bien que cela soit moins fréquent.

Substitution : SL 327 peut subir des réactions de substitution, en particulier impliquant les groupes amino et sulfanyl.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

SL 327 est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber MEK1/2. Parmi ses applications, on peut citer :

Chimie : Utilisé pour étudier la voie MAPK/ERK et son rôle dans divers processus cellulaires.

Biologie : Employé dans la recherche sur la prolifération cellulaire, la différenciation, la migration, la sénescence et l’apoptose.

Médecine : Investigated for its potential therapeutic effects in treating various cancers, including melanoma, non-small cell lung cancer, colorectal cancer, primary brain tumors, and hepatocellular carcinoma

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie MAPK/ERK.

Applications De Recherche Scientifique

SL327 is noted for its ability to penetrate the blood-brain barrier and exert effects in vivo. It has been shown to block long-term potentiation (LTP) in the hippocampus and has implications in neuroprotection and behavioral studies related to learning and memory.

Case Studies

- A study highlighted that this compound prevented ethanol-induced increases in phosphorylated extracellular signal-regulated kinase (pERK) in neurons, suggesting its role in modulating responses to addictive substances .

- Another investigation found that this compound did not alter the rewarding effects of d-amphetamine, indicating its specific action on certain pathways without affecting reward sensitivity .

Cancer Research Applications

This compound has been evaluated for its potential in cancer therapy, particularly concerning its combinatory effects with other treatments.

Case Studies

- A study reported that combining this compound with sunitinib malate led to significant suppression of doxorubicin-resistant anaplastic thyroid carcinoma growth, demonstrating its potential as a therapeutic agent in resistant cancer types .

- Research also indicated that this compound could enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Behavioral Studies

This compound's impact on behavior has been explored extensively, particularly concerning anxiety and depression models.

Case Studies

- Research indicated that pretreatment with this compound blocked the antidepressant effects of (R)-ketamine but not (S)-ketamine, highlighting differential effects on mood disorders .

- In behavioral assays, this compound affected locomotor activity and reward pathways without altering baseline behaviors significantly, suggesting a targeted action on specific neural circuits .

Data Summary Table

Mécanisme D'action

SL 327 exerce ses effets en inhibant sélectivement MEK1/2, qui sont des composants clés de la voie MAPK/ERK. Cette inhibition empêche la phosphorylation et l’activation des cibles en aval, conduisant à la suppression des processus cellulaires tels que la prolifération et la différenciation . La capacité du composé à franchir la barrière hémato-encéphalique le rend particulièrement utile pour étudier les processus et les troubles neurologiques .

Comparaison Avec Des Composés Similaires

SL 327 est unique en raison de sa forte sélectivité pour MEK1/2 et de sa capacité à franchir la barrière hémato-encéphalique. Parmi les composés similaires, on peut citer :

U0126 : Un autre inhibiteur de MEK1/2, mais avec une sélectivité et une puissance différentes.

PD98059 : Un inhibiteur de MEK1 avec un mécanisme d’action différent.

Trametinib : A MEK1/2 inhibitor used clinically for treating melanoma

SL 327 se distingue par ses applications spécifiques dans la recherche neurologique et sa structure chimique unique.

Activité Biologique

SL327 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its role in modulating various biological processes, particularly in the context of learning, memory, and addiction. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling cascade. The IC50 values for this compound against MEK1 and MEK2 are 0.18 μM and 0.22 μM respectively, indicating its potency as a selective inhibitor .

Impact on Learning and Memory

Research indicates that this compound significantly affects learning and memory processes:

- Cocaine-Induced Behavior : In adult male CD-1 mice, this compound administration (50 mg/kg) inhibited the phosphorylation of ERK in response to cocaine exposure. This inhibition correlated with reduced expression of c-Fos, a marker associated with neuronal activation .

- Ethanol Conditioned Place Preference (CPP) : A study demonstrated that this compound blocked the acquisition of ethanol-induced CPP at a dose of 50 mg/kg. It also reduced the expression of this preference in subsequent tests .

Modulation of Psychomotor Sensitization

In morphine-pretreated rats, this compound increased psychomotor sensitization by 58% and prevented the upregulation of several proteins involved in neuronal signaling pathways, including p-PEA-15 and p-Akt1 . This suggests that this compound may influence the neural adaptations associated with drug addiction.

Study on Ethanol Conditioning

In a controlled study involving CD-1 mice, researchers administered this compound prior to ethanol exposure. The findings indicated that:

- Acquisition Phase : this compound significantly blocked the acquisition of ethanol-induced CPP.

- Expression Phase : It reduced expression levels of pERK-positive neurons in critical brain regions associated with reward processing .

Data Tables

The following table summarizes key findings from studies involving this compound:

| Study Focus | Animal Model | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Cocaine-Induced ERK Activation | CD-1 Mice | 50 | Inhibition of c-Fos expression and ERK phosphorylation |

| Ethanol Conditioned Place Preference | CD-1 Mice | 50 | Blocked acquisition; reduced expression of CPP |

| Morphine-Induced Psychomotor Sensitization | Morphine-pretreated Rats | 20 | Increased psychomotor sensitization; prevented upregulation of signaling proteins |

Research Findings Overview

- Inhibition of Long-Term Potentiation (LTP) : this compound has been shown to block LTP in hippocampal neurons, which is crucial for synaptic plasticity related to learning and memory .

- Differential Effects on Drug Responses : The compound exhibits varying effects based on the type of drug and phase of learning, highlighting its complex role in addiction behaviors .

- Neuronal Activity Modulation : Inhibition of ERK signaling by this compound has been linked to decreased neuronal firing rates in response to various stimuli, suggesting its potential as a therapeutic agent in managing addiction-related disorders .

Propriétés

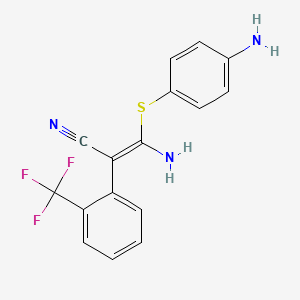

IUPAC Name |

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXTZFYJNCPIS-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429549 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305350-87-2 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL 327 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.